molecular formula C20H23N3O4 B5050510 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine

1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine

Cat. No. B5050510
M. Wt: 369.4 g/mol
InChI Key: ZYDHJVBJHGTJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. The inhibition of this transporter by NBMPR has been found to have various biochemical and physiological effects, making it a valuable tool in the study of nucleoside transport and metabolism.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine involves the inhibition of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. By inhibiting this transporter, 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine prevents the entry of nucleosides into cells, leading to various biochemical and physiological effects. The exact mechanism of action of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine is still being studied, but it is believed to involve the binding of the compound to the nucleoside transporter, thereby blocking the transport of nucleosides.
Biochemical and Physiological Effects:
The inhibition of the nucleoside transporter by 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit DNA synthesis and cell proliferation, as well as induce apoptosis in cancer cells. 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has also been found to modulate the immune response and inhibit viral replication. These effects make 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine a valuable tool in the study of nucleoside transport and metabolism, as well as in the development of antiviral and anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine in lab experiments is its high potency and selectivity as a nucleoside transporter inhibitor. This allows for precise and specific inhibition of the nucleoside transporter, leading to reliable and reproducible results. However, one limitation of using 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine is its potential toxicity and side effects, which may vary depending on the cell type and experimental conditions. Therefore, careful consideration and optimization of experimental conditions are necessary when using 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine in lab experiments.

Future Directions

There are several future directions for the use of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine in scientific research. One area of interest is the development of new antiviral and anticancer drugs based on the inhibition of nucleoside transport. 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has shown promise in this regard, and further studies are needed to explore its potential as a therapeutic agent. Another future direction is the investigation of the role of nucleoside transport in various physiological processes, such as immune response and inflammation. Overall, 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine is a valuable tool in the study of nucleoside transport and metabolism, and its potential applications in various fields of research warrant further investigation.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine involves the reaction of 1-(4-nitrophenyl)piperazine with 2-phenoxybutyric acid chloride in the presence of a base catalyst. The resulting product is then purified through crystallization to obtain the final compound. This synthesis method has been well-established and is widely used in the production of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine for research purposes.

Scientific Research Applications

1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has been extensively used in scientific research to study the nucleoside transporter and its role in nucleoside uptake and metabolism. It has been shown to be a potent and selective inhibitor of the nucleoside transporter, making it a valuable tool for studying the transport of nucleosides in various cell types. 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has also been used to investigate the role of nucleoside transport in cancer cells, as well as in the development of antiviral drugs.

properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-14-12-21(13-15-22)16-8-10-17(11-9-16)23(25)26/h3-11,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDHJVBJHGTJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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